molecular formula C20H15N3O4 B8462010 N-(3-(1H-pyrazol-3-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-(1H-pyrazol-3-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B8462010
M. Wt: 361.3 g/mol
InChI Key: XZKCTOGQKTZZLT-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

8-methoxy-2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-14-6-2-4-12(10-14)16-8-9-21-23-16/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

XZKCTOGQKTZZLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIEA (0.011 mL, 0.062 mmol) was added to 8-methoxy-3-carboxy-coumarin (0.012 g, 0.057 mmol) and HATU (0.024 g, 0.062 mmol) in 0.5 mL of DMF with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-(2H-pyrazol-3-yl)-phenylamine (0.009 g, 0.057 mmol) was added and allowed to react overnight when a solid precipitated out of solution. The resulting precipitate was filtered, dried under suction, and finally dried overnight in vacuo to give 0.0014 g of product in 7% yield: LCMS (ESI) m/z 362 (MH+).
Name
Quantity
0.011 mL
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
0.024 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
reactant
Reaction Step Two
Yield
7%

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